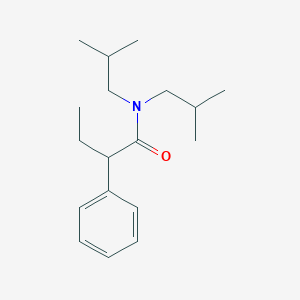![molecular formula C16H15N3O5 B263189 [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid, also known as OPAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAE is a synthetic molecule that was first developed in the early 2000s, and since then, it has been studied extensively for its various properties and effects.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid as a fluorescent probe for ROS detection involves the oxidation of the molecule by ROS. This oxidation results in a change in the fluorescence properties of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid, allowing for the detection of ROS in biological and medical samples. The exact mechanism of this process is still being studied, but it is believed to involve the formation of a stable intermediate that can be detected using fluorescence techniques.
Biochemical and Physiological Effects:
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in various systems. In addition to its use as a fluorescent probe for ROS detection, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has also been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties, and it may also have potential as an anticancer agent. However, much more research is needed in these areas before any definitive conclusions can be drawn.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid in scientific research is its sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to its use, including its cost and the fact that it can be toxic to cells at high concentrations. Additionally, more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are many potential future directions for research involving [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid. One area of interest is the development of new and improved fluorescent probes for the detection of ROS and other reactive species. Additionally, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid may have potential as a therapeutic agent for the treatment of various diseases, and further research in this area is needed. Finally, there is also the potential for the development of new synthetic methods for the production of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid and related compounds, which could lead to new and improved applications in scientific research.
Métodos De Síntesis
The synthesis of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid involves a multi-step process that begins with the reaction of 2-bromoacetic acid with ethylene glycol to form 2-(2-hydroxyethoxy)acetic acid. This intermediate is then reacted with 4-(pyridin-2-ylamino)benzoyl chloride to form the final product, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid. The synthesis of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemistry.
Aplicaciones Científicas De Investigación
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in a wide range of biological and medical applications. [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been shown to be an effective and sensitive probe for the detection of ROS, and its use in this area of research is continuing to grow.
Propiedades
Nombre del producto |
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid |
|---|---|
Fórmula molecular |
C16H15N3O5 |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[4-(pyridin-2-ylcarbamoyl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C16H15N3O5/c20-14(9-24-10-15(21)22)18-12-6-4-11(5-7-12)16(23)19-13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,21,22)(H,17,19,23) |
Clave InChI |
WVVCCYSYOPTJLN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)





![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)